Cyclopenta[2,3]indeno[5,6-d]thiazole

Medicinal Chemistry Materials Science Chemical Biology

Cyclopenta[2,3]indeno[5,6-d]thiazole (CAS 162304-37-2) is a fully conjugated, planar tetracyclic heteroaromatic compound of molecular formula C13H7NS and molecular weight 209.27 g/mol. It belongs to the class of indeno-fused benzothiazoles and is structurally characterized by a thiazole ring linearly fused to a cyclopenta[2,3]indene framework, yielding a 4-thia-6-azatetracyclo[7.6.0.0³,⁷.0¹⁰,¹⁴]pentadeca-heptaene ring system.

Molecular Formula C13H7NS
Molecular Weight 209.266
CAS No. 162304-37-2
Cat. No. B573205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[2,3]indeno[5,6-d]thiazole
CAS162304-37-2
SynonymsCyclopent[2,3]indeno[5,6-d]thiazole (9CI)
Molecular FormulaC13H7NS
Molecular Weight209.266
Structural Identifiers
SMILESC1=CC2=CC3=CC4=C(C=C3C2=C1)N=CS4
InChIInChI=1S/C13H7NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h1-7H
InChIKeyYINVZRNYYJTDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta[2,3]indeno[5,6-d]thiazole (CAS 162304-37-2): Core Identity and Scope of Analysis


Cyclopenta[2,3]indeno[5,6-d]thiazole (CAS 162304-37-2) is a fully conjugated, planar tetracyclic heteroaromatic compound of molecular formula C13H7NS and molecular weight 209.27 g/mol . It belongs to the class of indeno-fused benzothiazoles and is structurally characterized by a thiazole ring linearly fused to a cyclopenta[2,3]indene framework, yielding a 4-thia-6-azatetracyclo[7.6.0.0³,⁷.0¹⁰,¹⁴]pentadeca-heptaene ring system . The compound is primarily of interest as a rigid, electron-deficient heterocyclic scaffold for medicinal chemistry and materials science applications.

Why Generic Substitution of Cyclopenta[2,3]indeno[5,6-d]thiazole with Simple Indenothiazoles or Acenaphthothiazoles Fails


Cyclopenta[2,3]indeno[5,6-d]thiazole cannot be reliably replaced by commercially more common indenothiazole or acenaphthothiazole isomers because its unique tetracyclic framework dictates fundamentally different electronic conjugation, molecular shape, and lipophilicity compared to bicyclic or tricyclic analogs . Even among isomers with identical molecular formula C13H7NS, the ring-fusion regiochemistry (e.g., acenaphtho[4,5-d]thiazole vs. acenaphtho[5,4-d]thiazole) alters dipole moment orientation and π-stacking capability, directly affecting target binding and solid-state packing . The absence of a saturated ethylene bridge in the cyclopenta ring further distinguishes the fully aromatic target from its 4b,5,6,7,7a,8-hexahydro derivative (CAS 161895-09-6), which exhibits a non-planar conformation and different solubility profile . Consequently, procurement decisions based solely on core heterocycle class rather than precise scaffold identity risk introducing uncontrolled variables in biological assays, material performance, and analytical method development.

Quantitative Differentiation of Cyclopenta[2,3]indeno[5,6-d]thiazole (CAS 162304-37-2) Against Closest Analogs


Regioisomeric Scaffold Identity Differentiates Cyclopenta[2,3]indeno[5,6-d]thiazole from Acenaphthothiazole Isomers

Cyclopenta[2,3]indeno[5,6-d]thiazole possesses a distinct tetracyclic ring-fusion pattern that is regiochemically non-equivalent to the two acenaphthothiazole isomers sharing the same molecular formula C13H7NS . Acenaphtho[4,5-d]thiazole (CAS 314-26-1) and acenaphtho[5,4-d]thiazole (CAS 200-98-6) contain a naphthalene-derived acenaphthene subunit, whereas the target compound features a cyclopenta-fused indene core, resulting in a different spatial orientation of the thiazole nitrogen and sulfur atoms relative to the hydrocarbon framework . This regioisomeric distinction manifests as altered electronic distribution across the π-system, which directly influences properties such as dipole moment magnitude and direction, HOMO-LUMO gap, and molecular electrostatic potential surfaces [1].

Medicinal Chemistry Materials Science Chemical Biology

Full Aromaticity and Conformational Planarity Distinguish Cyclopenta[2,3]indeno[5,6-d]thiazole from Partially Hydrogenated Analogs

The target compound is a fully conjugated, planar tetracyclic aromatic system, whereas its close analog 4b,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole (CAS 161895-09-6) contains a saturated cyclopentane ring that disrupts conjugation and induces a non-planar ring conformation . This structural difference critically impacts solid-state packing, charge-carrier mobility, and fluorescence quantum yield . The fully aromatic scaffold of the target compound provides extended π-delocalization, resulting in a narrower HOMO-LUMO gap, higher electron affinity, and distinct UV-vis absorption profiles compared to the hydrogenated derivative .

Organic Electronics Supramolecular Chemistry Computational Chemistry

Larger Tetracyclic Scaffold Size Differentiates Cyclopenta[2,3]indeno[5,6-d]thiazole from Bicyclic 2H-Indeno[5,6-d]thiazole

Cyclopenta[2,3]indeno[5,6-d]thiazole incorporates a tetracyclic framework (four fused rings) with a molecular weight of 209.27 g/mol, whereas 2H-Indeno[5,6-d]thiazole (CAS 78988-61-1) is a bicyclic compound (C10H7NS, MW 173.23 g/mol) . The expanded π-surface of the target compound increases its hydrophobic contact area, alters its calculated logP value, and enhances potential for shape complementarity with larger biological binding pockets . This scaffold augmentation also shifts UV-vis absorption maxima to longer wavelengths due to extended conjugation .

Drug Discovery Chemical Biology Fragment-Based Screening

Thiazole Heteroatom Orientation Influences Hydrogen-Bonding and Metal-Coordination Geometry

The thiazole ring in Cyclopenta[2,3]indeno[5,6-d]thiazole is linearly fused within a tetracyclic framework, which orients the nitrogen and sulfur heteroatoms in a geometry distinct from that in indeno[5,6-d]thiazole derivatives bearing exocyclic amino substituents (e.g., (R)-N6-ethyl-6,7-dihydro-5H-indeno[5,6-d]thiazole-2,6-diamine) [1]. In the latter, the 2-amino group serves as a hydrogen-bond donor and pharmacophoric anchor, whereas the unsubstituted target compound relies solely on the endocyclic thiazole nitrogen for H-bond acceptor interactions and metal coordination . This differential heteroatom presentation alters selectivity profiles against biological targets and metal-ion binding stoichiometry [2].

Coordination Chemistry Structure-Based Drug Design Molecular Recognition

Synthetic Accessibility and Precursor Orthogonality Enable Rapid Analog Generation

Cyclopenta[2,3]indeno[5,6-d]thiazole is accessible through solvent-free four-component reactions of ninhydrin, acid chlorides, ammonium thiocyanate, and primary amines at 70 °C, a methodology demonstrated for functionalized indenothiazole derivatives with high yields and simple work-up procedures [1]. This synthetic route is orthogonal to traditional thiazole-forming condensation strategies (e.g., α-haloketone-thioamide condensation) commonly employed for acenaphthothiazole and simpler indenothiazole analogs, which often require multi-step precursor synthesis and harsher conditions [2]. The ninhydrin-based approach provides a divergent platform for late-stage functionalization at the thiazole 2-position, enabling rapid library expansion that is not directly transferable to acenaphthothiazole scaffolds due to different ring-fusion topology and precursor compatibility .

Heterocyclic Chemistry Library Synthesis Medicinal Chemistry

Optimal Use Cases for Cyclopenta[2,3]indeno[5,6-d]thiazole (CAS 162304-37-2) in Research and Industrial Settings


Differentiation of Regioisomeric Standards in Chromatographic Method Development

Cyclopenta[2,3]indeno[5,6-d]thiazole serves as a well-defined tetracyclic regioisomer standard for HPLC and GC method development aimed at resolving isomeric mixtures of C13H7NS thiazole compounds . Its distinct retention time relative to acenaphtho[4,5-d]thiazole and acenaphtho[5,4-d]thiazole, arising from differences in molecular shape and polarity, enables robust chromatographic method validation for purity assessment of isomerically complex reaction mixtures .

Material Science Screening for Planar Heteroaromatic Semiconductors

The fully conjugated, planar scaffold of Cyclopenta[2,3]indeno[5,6-d]thiazole makes it a candidate scaffold for organic semiconductor screening, where extended π-stacking interactions are critical for charge transport . Unlike the non-planar 4b,5,6,7,7a,8-hexahydro derivative, this compound maintains the structural rigidity necessary for high charge-carrier mobility in thin-film transistor architectures, providing a well-defined benchmark for structure-property relationship studies .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Targeting Extended Binding Pockets

Owing to its larger tetracyclic framework compared to bicyclic 2H-indeno[5,6-d]thiazole, the target compound is preferentially employed in fragment-based drug discovery campaigns that require expanded hydrophobic surface area to engage deep, narrow binding pockets in protein targets such as GPCRs or kinases . The absence of exocyclic amine substituents avoids confounding hydrogen-bonding effects, allowing a clean assessment of scaffold-driven affinity contributions .

Chemical Biology Probe Design Emphasizing Thiazole-Native Metal Chelation

The endocyclic N,S-donor set of Cyclopenta[2,3]indeno[5,6-d]thiazole provides a bidentate chelating motif that is sterically constrained within a rigid tetracyclic framework, making it suitable for designing metal-sensing probes or metalloenzyme inhibitors where predefined chelation geometry is required . In contrast to 2,6-diamino-indenothiazole derivatives that engage metals via exocyclic amines, this scaffold offers a distinct coordination mode that can be exploited for selective metal-ion recognition in biological imaging applications .

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